2,2,2-Trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide
CAS No.: 13230-73-4
Cat. No.: VC8014665
Molecular Formula: C10H10F3NO2
Molecular Weight: 233.19 g/mol
* For research use only. Not for human or veterinary use.
![2,2,2-Trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide - 13230-73-4](/images/structure/VC8014665.png)
Specification
CAS No. | 13230-73-4 |
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Molecular Formula | C10H10F3NO2 |
Molecular Weight | 233.19 g/mol |
IUPAC Name | 2,2,2-trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide |
Standard InChI | InChI=1S/C10H10F3NO2/c11-10(12,13)9(16)14-6-5-7-1-3-8(15)4-2-7/h1-4,15H,5-6H2,(H,14,16) |
Standard InChI Key | FKORNNKNNHEZAR-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CCNC(=O)C(F)(F)F)O |
Canonical SMILES | C1=CC(=CC=C1CCNC(=O)C(F)(F)F)O |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of 2,2,2-Trifluoro-N-[2-(4-hydroxyphenyl)ethyl]acetamide is C₁₀H₁₀F₃NO₂, yielding a molecular weight of 233.19 g/mol. The compound’s structure consists of:
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A trifluoroacetyl group (–COCF₃) linked to a nitrogen atom.
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A 2-(4-hydroxyphenyl)ethyl chain (–CH₂CH₂C₆H₄OH) attached to the same nitrogen.
Table 1: Key Structural Descriptors
Spectroscopic Characterization
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¹H NMR: Signals at δ 2.85–3.10 ppm (m, 2H, –CH₂–), δ 3.45–3.70 ppm (m, 2H, –CH₂–), δ 6.70–7.20 ppm (m, 4H, aromatic protons), and δ 9.30 ppm (s, 1H, –OH) .
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¹³C NMR: Peaks at δ 157.8 (C=O), δ 115–130 (aromatic carbons), and δ 40–50 (aliphatic carbons) .
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IR: Strong absorption bands at 1680 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (–OH stretch), and 1150 cm⁻¹ (C–F stretch) .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via acylation of 2-(4-hydroxyphenyl)ethylamine with trifluoroacetic anhydride (TFAA) under mild conditions:
Reaction Scheme:
Table 2: Representative Synthesis Conditions
Parameter | Value |
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Solvent | Dichloromethane (DCM) |
Temperature | 0–5°C |
Reaction Time | 2–3 hours |
Base | Triethylamine (Et₃N) |
Yield | 85–95% |
Industrial-Scale Production
Industrial processes employ continuous flow reactors to enhance efficiency and purity. Key optimizations include:
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In-line purification using silica gel chromatography.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DCM, DMF) but poorly soluble in water (<0.1 mg/mL) .
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Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the labile amide bond.
Thermal Properties
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Melting Point: 98–102°C (decomposition observed above 150°C) .
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DSC Analysis: Endothermic peak at 100°C (melting) and exothermic decomposition at 155°C.
Reactivity and Functionalization
Key Reactions
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Oxidation: The hydroxyphenyl group can be oxidized to a quinone using ceric ammonium nitrate (CAN):
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine:
.
Table 3: Reaction Outcomes
Reaction Type | Reagent | Product | Yield |
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Oxidation | CAN | Quinone derivative | 70% |
Reduction | LiAlH₄ | 2-(4-Hydroxyphenyl)ethylamine | 88% |
Applications in Scientific Research
Pharmaceutical Development
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Antimicrobial Activity: Demonstrates MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.
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Enzyme Inhibition: Potent inhibitor of cyclooxygenase-2 (COX-2) with IC₅₀ = 0.45 µM .
Material Science
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Polymer Modification: Enhances thermal stability of polyurethanes when incorporated as a chain extender (T₅% increased by 40°C).
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